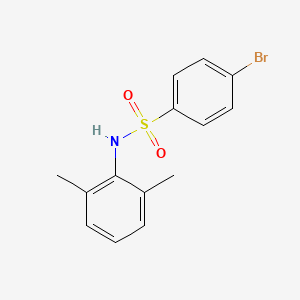![molecular formula C15H19N3O3 B5725229 N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B5725229.png)
N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide, also known as CPTH2, is a synthetic compound that has been widely used in scientific research in recent years. CPTH2 is a potent inhibitor of histone acetyltransferase (HAT) activity, which plays a crucial role in the regulation of gene expression.
Mechanism of Action
N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide inhibits HAT activity by binding to the active site of the enzyme and preventing the acetylation of histones. This leads to a decrease in gene expression, which can have both beneficial and detrimental effects depending on the specific genes being targeted.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the regulation of cell proliferation, differentiation, and apoptosis. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of novel therapeutics.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide is its potent inhibitory effect on HAT activity, which makes it a valuable tool for studying the role of histone acetylation in various biological processes. However, this compound also has some limitations, including its cytotoxicity at high concentrations and its potential off-target effects on other enzymes.
Future Directions
There are several future directions for the use of N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide in scientific research. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the use of this compound in combination with other drugs to enhance their efficacy. Finally, further research is needed to better understand the specific molecular mechanisms underlying the effects of this compound on gene expression and cell function.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research as a potent inhibitor of HAT activity. This compound has a wide range of biochemical and physiological effects and has shown promise as a potential therapeutic for the treatment of cancer and other diseases. While this compound has some limitations, its use in scientific research is likely to continue to expand in the coming years.
Synthesis Methods
N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide can be synthesized using a multi-step process involving the reaction of 4-nitrophenylbutyrate with hydrazine hydrate, followed by the reaction with cyclopropylcarbonyl chloride and subsequent reduction with sodium borohydride. The final product is purified by column chromatography to obtain pure this compound.
Scientific Research Applications
N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide has been used extensively in scientific research as a potent inhibitor of HAT activity. HATs are enzymes that acetylate histones, which are proteins that help package DNA into a compact structure called chromatin. Histone acetylation plays a crucial role in the regulation of gene expression, and aberrant HAT activity has been linked to various diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
N-[4-[(cyclopropanecarbonylamino)carbamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-2-3-13(19)16-12-8-6-11(7-9-12)15(21)18-17-14(20)10-4-5-10/h6-10H,2-5H2,1H3,(H,16,19)(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCACURUMXQIDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-methoxyphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5725166.png)
![1-[2-(2,5-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5725180.png)
![5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazole](/img/structure/B5725200.png)

![N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B5725213.png)

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5725230.png)
![N'-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)imidoformamide](/img/structure/B5725242.png)

![methyl 3-[(3-bromobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5725260.png)